N~2~-benzyl-N-(2,4-difluorophenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]glycinamide N~2~-benzyl-N-(2,4-difluorophenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]glycinamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14961224
InChI: InChI=1S/C23H22F2N2O4S/c1-2-31-19-9-11-20(12-10-19)32(29,30)27(15-17-6-4-3-5-7-17)16-23(28)26-22-13-8-18(24)14-21(22)25/h3-14H,2,15-16H2,1H3,(H,26,28)
SMILES:
Molecular Formula: C23H22F2N2O4S
Molecular Weight: 460.5 g/mol

N~2~-benzyl-N-(2,4-difluorophenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]glycinamide

CAS No.:

Cat. No.: VC14961224

Molecular Formula: C23H22F2N2O4S

Molecular Weight: 460.5 g/mol

* For research use only. Not for human or veterinary use.

N~2~-benzyl-N-(2,4-difluorophenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]glycinamide -

Specification

Molecular Formula C23H22F2N2O4S
Molecular Weight 460.5 g/mol
IUPAC Name 2-[benzyl-(4-ethoxyphenyl)sulfonylamino]-N-(2,4-difluorophenyl)acetamide
Standard InChI InChI=1S/C23H22F2N2O4S/c1-2-31-19-9-11-20(12-10-19)32(29,30)27(15-17-6-4-3-5-7-17)16-23(28)26-22-13-8-18(24)14-21(22)25/h3-14H,2,15-16H2,1H3,(H,26,28)
Standard InChI Key BIRGIHVRXMELBA-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NC3=C(C=C(C=C3)F)F

Introduction

Synthesis Methods

The synthesis of N~2~-benzyl-N-(2,4-difluorophenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]glycinamide typically involves multi-step reactions, including amide formation and sulfonylation. The process often starts with the preparation of the glycinamide backbone, followed by the introduction of the benzyl and difluorophenyl groups, and finally the attachment of the ethoxyphenylsulfonyl moiety.

Synthesis Steps:

  • Preparation of Glycinamide: Reaction of glycine with an appropriate amine.

  • Introduction of Benzyl Group: Alkylation with benzyl halide.

  • Introduction of Difluorophenyl Group: Coupling reaction with a difluorophenyl derivative.

  • Sulfonylation: Reaction with 4-ethoxyphenylsulfonyl chloride.

Potential Applications

Given its complex structure, N~2~-benzyl-N-(2,4-difluorophenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]glycinamide may exhibit biological activities relevant to pharmaceutical applications. The presence of fluorine atoms can enhance metabolic stability, while the sulfonyl group may contribute to improved bioavailability.

Potential ApplicationRationale
Antimicrobial AgentsFluorine enhances stability
Anti-inflammatory DrugsSulfonyl group improves bioavailability
Anticancer TherapiesComplex structure may interact with biological targets

Key Research Highlights:

  • Biological Activity: Potential for enzyme inhibition due to the difluorophenyl group.

  • Pharmacokinetics: The sulfonyl group may enhance drug absorption and distribution.

  • Chemical Stability: Fluorine atoms contribute to increased chemical stability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator